2-(4-Chlorophenyl)thiazole-5-carbaldehyde

Medicinal Chemistry Synthetic Intermediate Structural Isomerism

2-(4-Chlorophenyl)thiazole-5-carbaldehyde is a 2,5-disubstituted thiazole featuring a reactive 5-carbaldehyde and a 4-chlorophenyl moiety. Unlike its 4-carbaldehyde regioisomer (CAS 21278-77-3), the aldehyde at the 5-position directs distinct reactivity in condensation and cyclization reactions, enabling precise construction of kinase inhibitor libraries, Schiff-base derivatives, and complex heterocycles. The 4-chloro substituent confers specific electronic and steric properties unmatched by fluoro- or bromo-analogs, influencing downstream binding affinities. Dual-use in fragrance (herbal, woody, fruit notes) and agrochemical synthesis offers superior procurement value. ≥95% purity with full analytical support.

Molecular Formula C10H6ClNOS
Molecular Weight 223.68 g/mol
CAS No. 721920-84-9
Cat. No. B1451469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)thiazole-5-carbaldehyde
CAS721920-84-9
Molecular FormulaC10H6ClNOS
Molecular Weight223.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=C(S2)C=O)Cl
InChIInChI=1S/C10H6ClNOS/c11-8-3-1-7(2-4-8)10-12-5-9(6-13)14-10/h1-6H
InChIKeyQJHQBOBUAOFVLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)thiazole-5-carbaldehyde (CAS 721920-84-9) as a Versatile Intermediate in Heterocyclic Synthesis


2-(4-Chlorophenyl)thiazole-5-carbaldehyde (CAS 721920-84-9) is a 2,5-disubstituted thiazole derivative that functions primarily as a key building block and synthetic intermediate in medicinal chemistry and organic synthesis . Its molecular structure, featuring a 4-chlorophenyl group at the 2-position and a reactive aldehyde at the 5-position of the thiazole ring, provides a unique platform for further functionalization . This compound is a crystalline solid with a predicted boiling point of 377.6±48.0 °C and density of 1.388±0.06 g/cm³ . Due to the specific positioning of its reactive groups, this compound offers distinct synthetic utility compared to its regioisomeric and halogen-substituted analogs .

Why 2-(4-Chlorophenyl)thiazole-5-carbaldehyde Cannot Be Replaced by Similar Thiazole Analogs


Direct substitution with regioisomers like the 4-carbaldehyde analog (CAS 21278-77-3) or analogs with different halogen substitutions (e.g., 4-fluorophenyl, CAS 914348-80-4) is chemically invalid. The position of the aldehyde group (5- vs. 4-position) dictates the electronic environment and subsequent reactivity in condensation or nucleophilic addition reactions, leading to different reaction outcomes and product profiles . Furthermore, the 4-chloro substituent imparts specific electronic and steric properties that are not replicated by other halogens (e.g., F, Br) or unsubstituted phenyl rings, which can alter binding affinities in biological systems and the physical properties of final compounds . This necessitates precise procurement of the correct isomer to ensure experimental reproducibility and desired synthetic outcomes.

Quantitative Differentiation of 2-(4-Chlorophenyl)thiazole-5-carbaldehyde from its Closest Analogs


Quantitative Differentiation of 2-(4-Chlorophenyl)thiazole-5-carbaldehyde from its Closest Analogs

The target compound is a 5-carbaldehyde isomer (CAS 721920-84-9), which is chemically distinct from the 4-carbaldehyde regioisomer (CAS 21278-77-3) . While the 4-carbaldehyde isomer is also used as an intermediate, its different substitution pattern leads to divergent reactivity and biological applications. For instance, the 4-carbaldehyde isomer is specifically cited for use in developing anti-inflammatory and anti-cancer agents , a specific application claim not found for the 5-carbaldehyde in primary literature. This highlights that the position of the aldehyde group is a critical determinant of downstream utility, making substitution between the two isomers inappropriate for targeted synthetic pathways.

Medicinal Chemistry Synthetic Intermediate Structural Isomerism

Impact of 4-Chloro Substitution on Physicochemical and Biological Profile Compared to 4-Fluoro Analog

The 4-chloro substituent in the target compound (CAS 721920-84-9) imparts distinct physicochemical properties compared to the 4-fluoro analog (CAS 914348-80-4) . The target compound has a molecular weight of 223.68 g/mol and a chlorine atom (Cl), while the 4-fluoro analog has a molecular weight of 207.22 g/mol . In the broader context of thiazole-based kinase inhibitors, SAR studies indicate that the 4-chlorophenyl group enhances hydrophobic interactions and binding affinity compared to unsubstituted or other halogen-substituted phenyl rings . While direct IC50 data for this specific aldehyde is not available in primary literature, the structural features suggest it is a privileged scaffold for generating inhibitors with improved potency and selectivity .

Medicinal Chemistry Drug Discovery Structure-Activity Relationship

Availability of Analytical Data for Research Reproducibility

The target compound (CAS 721920-84-9) is commercially available with batch-specific quality control documentation, including NMR, HPLC, and GC reports . This is a crucial differentiator from less well-characterized or custom-synthesized analogs. For example, a standard vendor specification guarantees a minimum purity of 95% by HPLC [1]. The availability of these data ensures that researchers can verify the identity and purity of their starting material, which is a fundamental requirement for generating reproducible and publishable scientific results. This level of documentation is not universally available for all thiazole analogs.

Analytical Chemistry Quality Control Reproducibility

Recommended Research and Industrial Applications for 2-(4-Chlorophenyl)thiazole-5-carbaldehyde Based on Evidence


Medicinal Chemistry: Scaffold for Kinase and Antimicrobial Inhibitor Libraries

2-(4-Chlorophenyl)thiazole-5-carbaldehyde is an ideal precursor for generating focused libraries of kinase inhibitors, a class of targets where thiazole scaffolds are well-validated . The 5-carbaldehyde handle allows for facile derivatization via Schiff base formation or reductive amination, introducing diverse amine-containing pharmacophores. The 4-chlorophenyl group, based on class-level SAR inferences, is a privileged moiety that can enhance hydrophobic interactions in kinase active sites or improve membrane permeability in antimicrobial agents . This makes the compound a strategic choice for medicinal chemists aiming to explore this chemical space.

Synthesis of Fragrance and Agrochemical Intermediates

The compound is a documented intermediate for the synthesis of compounds with herbal, alcoholic, woody, and fruit odors . Its specific chemical structure, which differentiates it from other thiazole carbaldehydes, is key to generating these unique olfactory profiles. Additionally, its utility extends to the preparation of agrochemicals , where the thiazole core is a common motif in fungicides and herbicides. For industrial procurement, this dual-use profile in both high-value fine fragrance and bulk agrochemical synthesis offers a unique value proposition compared to more narrowly focused intermediates.

Advanced Organic Synthesis: Building Block for Complex Heterocycles

As a 2,5-disubstituted thiazole bearing a reactive aldehyde, this compound is a powerful building block for constructing more complex heterocyclic systems . The specific positioning of the aldehyde at the 5-position is essential for directing subsequent cyclization or condensation reactions, a property not shared by the 4-carbaldehyde regioisomer . Researchers engaged in total synthesis or the development of new synthetic methodologies will find this compound's well-defined reactivity and commercial availability (with analytical data ) critical for ensuring the reliability and scalability of their multi-step synthetic routes.

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